

potential off-target effects of (R)-Gyramide A Hydrochloride in bacteria

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Compound of Interest		
Compound Name:	(R)-Gyramide A Hydrochloride	
Cat. No.:	B2389965	Get Quote

Technical Support Center: (R)-Gyramide A Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(R)**-**Gyramide A Hydrochloride**. The information focuses on its mechanism of action and potential off-target effects in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **(R)-Gyramide A Hydrochloride** in bacteria?

(R)-Gyramide A Hydrochloride is a bacteriostatic agent that specifically targets and inhibits bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[1][2][3][4] It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This inhibition leads to an altered topological state of the bacterial chromosome, causing it to become abnormally condensed and localized.[1][2][3] Consequently, DNA replication is blocked, chromosome segregation is interrupted, and the SOS DNA damage response pathway is induced, ultimately halting cell division.[1][2][3]

Q2: Is (R)-Gyramide A known to have off-target effects in bacteria?







Current research indicates that (R)-Gyramide A is a highly specific inhibitor of DNA gyrase.[1][5] A key finding is its lack of inhibition of the closely related enzyme, topoisomerase IV, in E. coli. [1][2][3][5] This specificity distinguishes it from other classes of topoisomerase inhibitors, such as fluoroquinolones, which can have activity against both enzymes.[2]

Q3: How does the resistance profile of (R)-Gyramide A suggest its specificity?

Bacterial mutants with reduced susceptibility to (R)-Gyramide A do not exhibit cross-resistance to other DNA gyrase inhibitors like ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin).[2][3][5] This lack of cross-resistance points to a unique mechanism of action and binding site for (R)-Gyramide A, further supporting its specific interaction with DNA gyrase. [2]

Q4: What is the difference between an "off-target" effect and general antibiotic effects on the microbiome?

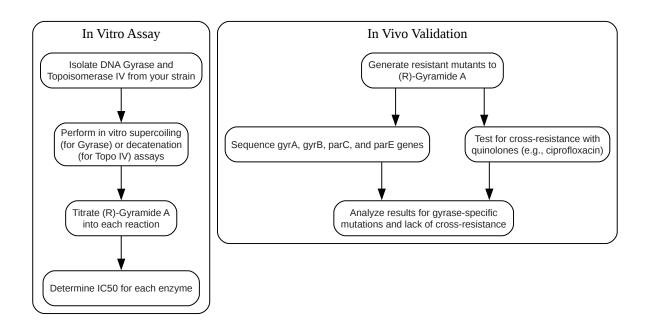
An "off-target" effect, in the context of this guide, refers to the direct interaction of (R)-Gyramide A with molecular targets other than DNA gyrase within the bacterial cell. This is distinct from the broader ecological effects of an antibiotic on a mixed population of bacteria, such as the gut microbiome, which can be altered by any effective antibiotic.[6][7][8]

Troubleshooting Guides Guide 1: Confirming Specificity of (R)-Gyramide A in Your Bacterial Strain

Issue: You need to verify that (R)-Gyramide A is specifically inhibiting DNA gyrase and not other topoisomerases in your bacterial species of interest.

Suggested Experimental Workflow:





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Caption: Workflow to confirm the target specificity of (R)-Gyramide A.

Detailed Steps:

- Enzyme Inhibition Assays:
 - Purify DNA gyrase and topoisomerase IV from your bacterial strain.
 - Conduct an in vitro DNA supercoiling assay for DNA gyrase and a decatenation assay for topoisomerase IV.
 - Include a concentration gradient of (R)-Gyramide A in parallel reactions for both enzymes.
 - Expected Outcome: You should observe potent inhibition of DNA gyrase activity with a low
 IC50 value, while topoisomerase IV activity remains largely unaffected.[1][2][3]
- Resistant Mutant Analysis:



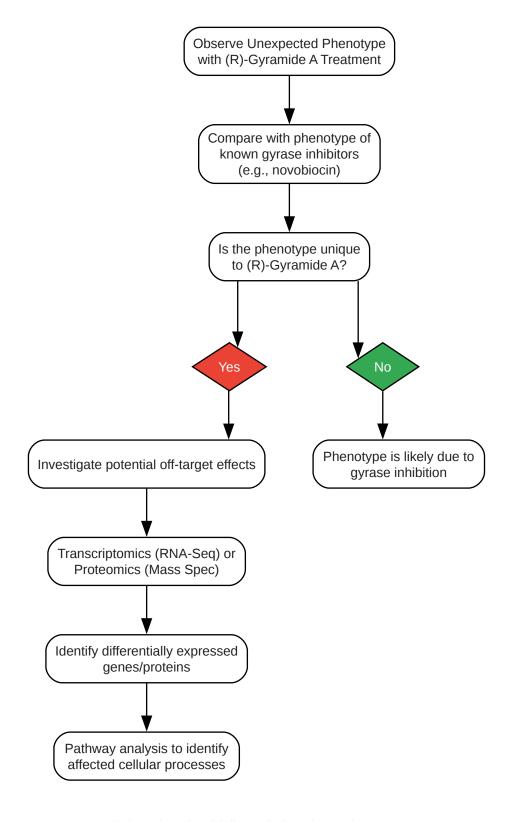
- Generate spontaneous resistant mutants by plating a high density of your bacterial strain on agar containing inhibitory concentrations of (R)-Gyramide A.
- Sequence the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) in the resistant isolates.
- Expected Outcome: Mutations should primarily be located in gyrA or gyrB.[4]
- Determine the Minimum Inhibitory Concentration (MIC) of ciprofloxacin and novobiocin for these mutants.
- Expected Outcome: The mutants should not show significantly increased resistance to ciprofloxacin or novobiocin.[2][3][5]

Guide 2: Investigating Unexpected Phenotypes or Potential Off-Target Effects

Issue: You observe a phenotype in your experiments that is not readily explained by the known mechanism of DNA gyrase inhibition (e.g., unexpected changes in metabolic pathways, cell morphology distinct from filamentation).

Suggested Experimental Workflow:





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Caption: Logical workflow for investigating unexpected phenotypes.

Detailed Steps:



- Comparative Analysis: Treat your bacterial strain with another known DNA gyrase inhibitor
 that acts on the GyrB subunit, such as novobiocin.[9] Compare the resulting phenotype with
 that observed with (R)-Gyramide A. If the phenotypes are similar, the observed effect is likely
 a consequence of DNA gyrase inhibition.
- Omics Approaches: If the phenotype is unique to (R)-Gyramide A, consider using transcriptomics (RNA-Seq) or proteomics to get a global view of the cellular response.
 - Method: Culture your bacteria with and without a sub-inhibitory concentration of (R)-Gyramide A. Extract RNA or protein and perform sequencing or mass spectrometry, respectively.
 - Analysis: Identify genes or proteins that are significantly up- or down-regulated in the
 presence of the compound. Use bioinformatics tools to perform pathway analysis on these
 differentially expressed molecules. This may reveal unexpected cellular pathways affected
 by the compound, suggesting potential off-target interactions.
- Thermal Shift Assays (CETSA/PTSA): Cellular Thermal Shift Assays or Proteome-wide
 Thermal Shift Assays can identify direct binding targets of a compound in a cellular context.
 - Method: Treat intact bacterial cells with (R)-Gyramide A. Heat the cell lysate to various temperatures, and then quantify the remaining soluble proteins.
 - Principle: A protein that binds to (R)-Gyramide A will typically be stabilized and remain soluble at higher temperatures compared to its unbound state.
 - Analysis: This can confirm DNA gyrase as the primary target and potentially identify other, lower-affinity binding partners.

Data Summary

The following tables summarize key quantitative data related to the activity of (R)-Gyramide A and its analogs.

Table 1: In Vitro Inhibitory Activity of Gyramide Analogs against E. coli DNA Gyrase



Compound	DNA Supercoiling IC50 (nM)	ATPase Activity Inhibition	Reference
(R)-Gyramide A	Potent Inhibition (specific value not stated)	Competitive	[1][2]
Gyramide D	47	Not Altered	[4]
Gyramide E	170	Not Altered	[4]
Gyramide F	110	Not Altered	[4]

Table 2: Cross-Resistance Profile of (R)-Gyramide A Resistant E. coli Mutants

Compound	MIC against Parent Strain (µg/mL)	MIC against 3R Mutants (μg/mL)	Fold Change in Resistance	Reference
(R)-Gyramide A	< 4.1	> 41	> 10x	[2]
Ciprofloxacin (1)	0.008	0.008 - 0.016	~1-2x	[2]
Novobiocin (2)	4.1	4.1 - 8.2	~1-2x	[2]

Note: "3R mutants" refers to five spontaneous mutants resistant to (R)-Gyramide A.[2]

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